Cdk7-IN-21
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Overview
Description
Cdk7-IN-21 is a small-molecule inhibitor specifically designed to target cyclin-dependent kinase 7 (CDK7). CDK7 is a crucial enzyme involved in regulating the cell cycle and transcription. Overexpression of CDK7 has been linked to various cancers, making it an attractive target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk7-IN-21 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperature settings .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often used to monitor the production process .
Chemical Reactions Analysis
Types of Reactions
Cdk7-IN-21 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions often involve specific temperatures, pH levels, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Scientific Research Applications
Cdk7-IN-21 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK7 in various chemical processes.
Biology: Helps in understanding the regulation of the cell cycle and transcription.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment.
Industry: Used in the development of new drugs targeting CDK7
Mechanism of Action
Cdk7-IN-21 exerts its effects by inhibiting the activity of CDK7. CDK7, along with cyclin H and MAT1, forms the CDK-activating complex (CAK), which phosphorylates other CDKs, driving cell cycle progression and transcription. By inhibiting CDK7, this compound disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- ICEC0942 (CT7001)
- SY-1365
- SY-5609
- LY3405105
Uniqueness
Cdk7-IN-21 is unique due to its high selectivity for CDK7 over other cyclin-dependent kinases. This selectivity reduces off-target effects and enhances its therapeutic potential in cancer treatment .
Properties
Molecular Formula |
C33H36FN9O2 |
---|---|
Molecular Weight |
609.7 g/mol |
IUPAC Name |
2-fluoro-N-[1-[2-[[[2-[[(3R,4R)-3-hydroxypiperidin-4-yl]methylamino]-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-yl]amino]methyl]phenyl]isoquinolin-6-yl]prop-2-enamide |
InChI |
InChI=1S/C33H36FN9O2/c1-19(2)27-17-39-43-30(27)41-32(37-16-23-10-12-35-18-28(23)44)42-33(43)38-15-22-6-4-5-7-25(22)29-26-9-8-24(40-31(45)20(3)34)14-21(26)11-13-36-29/h4-9,11,13-14,17,19,23,28,35,44H,3,10,12,15-16,18H2,1-2H3,(H,40,45)(H2,37,38,41,42)/t23-,28+/m1/s1 |
InChI Key |
PDKSTEKFCWNJFC-LXFBAYGMSA-N |
Isomeric SMILES |
CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3C4=NC=CC5=C4C=CC(=C5)NC(=O)C(=C)F)NC[C@H]6CCNC[C@@H]6O |
Canonical SMILES |
CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3C4=NC=CC5=C4C=CC(=C5)NC(=O)C(=C)F)NCC6CCNCC6O |
Origin of Product |
United States |
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